molecular formula C8H5Cl3OS B12868231 2-[(2,5-Dichlorophenyl)thio]acetyl chloride

2-[(2,5-Dichlorophenyl)thio]acetyl chloride

Cat. No.: B12868231
M. Wt: 255.5 g/mol
InChI Key: PQPUCXUUCDSHOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)thio]acetyl chloride typically involves the reaction of 2,5-dichlorothiophenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride . The general reaction scheme is as follows:

2,5-Dichlorothiophenol+Acetyl Chloride2-[(2,5-Dichlorophenyl)thio]acetyl chloride\text{2,5-Dichlorothiophenol} + \text{Acetyl Chloride} \rightarrow \text{this compound} 2,5-Dichlorothiophenol+Acetyl Chloride→2-[(2,5-Dichlorophenyl)thio]acetyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)thio]acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,5-Dichlorophenyl)thio]acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)thio]acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may react with amino acids or proteins, leading to modifications that can affect biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)thio]acetyl chloride
  • 2-[(3,5-Dichlorophenyl)thio]acetyl chloride
  • 2-[(2,5-Dichlorophenyl)thio]propionyl chloride

Uniqueness

2-[(2,5-Dichlorophenyl)thio]acetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3OS/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPUCXUUCDSHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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